molecular formula C12H14O3 B6201812 4-(oxan-2-yl)benzoic acid CAS No. 1785109-05-8

4-(oxan-2-yl)benzoic acid

Cat. No. B6201812
CAS RN: 1785109-05-8
M. Wt: 206.2
InChI Key:
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Description

4-(oxan-2-yl)benzoic acid is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 4-(oxan-2-yl)benzoic acid is characterized by the presence of an oxan-2-yl group attached to a benzoic acid moiety . The InChI code for this compound is 1S/C12H14O3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10H,5-8H2,(H,13,14) .


Physical And Chemical Properties Analysis

4-(oxan-2-yl)benzoic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety and Hazards

The safety data sheet for 4-(oxan-2-yl)benzoic acid indicates that it may be harmful if swallowed and may cause skin irritation . It is also harmful to aquatic life . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Future Directions

While specific future directions for 4-(oxan-2-yl)benzoic acid are not mentioned in the search results, research into similar compounds suggests potential applications in the development of new pesticides . Further studies could explore these possibilities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(oxan-2-yl)benzoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a carboxylic acid group, the formation of an ester bond, and the subsequent hydrolysis of the ester to yield the desired product.", "Starting Materials": [ "Benzoic acid", "2-bromoethanol", "Sodium hydroxide", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate", "Methanol" ], "Reaction": [ "Step 1: Protection of carboxylic acid group", "Benzoic acid is reacted with 2-bromoethanol in the presence of sodium hydroxide to form the ester intermediate, 2-benzyloxyethanol benzoate.", "Step 2: Formation of ester bond", "2-benzyloxyethanol benzoate is then reacted with oxirane (ethylene oxide) in the presence of a catalyst such as boron trifluoride etherate to form the protected intermediate, 4-(oxan-2-yl)benzoate.", "Step 3: Hydrolysis of ester", "4-(oxan-2-yl)benzoate is hydrolyzed using hydrochloric acid to remove the benzyl protecting group and form the final product, 4-(oxan-2-yl)benzoic acid.", "Step 4: Purification", "The crude product is purified by washing with sodium bicarbonate, sodium chloride, and magnesium sulfate, followed by recrystallization from methanol." ] }

CAS RN

1785109-05-8

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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